molecular formula C11H23N B2617622 1-Cyclohexyl-2,2-dimethylpropan-1-amine CAS No. 1178669-47-0

1-Cyclohexyl-2,2-dimethylpropan-1-amine

Cat. No.: B2617622
CAS No.: 1178669-47-0
M. Wt: 169.312
InChI Key: FBFIDWJRFIMSLL-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2,2-dimethylpropan-1-amine (C₁₁H₂₃N, molecular weight: 169.31 g/mol) is a branched aliphatic amine featuring a cyclohexyl group attached to a tertiary carbon and two methyl substituents at the β-position. This structural configuration enhances its lipophilicity and steric bulk, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-cyclohexyl-2,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFIDWJRFIMSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178669-47-0
Record name 1-cyclohexyl-2,2-dimethylpropan-1-amine
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Preparation Methods

The synthesis of 1-Cyclohexyl-2,2-dimethylpropan-1-amine typically involves the following steps:

Chemical Reactions Analysis

1-Cyclohexyl-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1-Cyclohexyl-2,2-dimethylpropan-1-amine has been investigated for various applications in the fields of chemistry, biology, and medicine:

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its amine group allows it to participate in various chemical reactions such as:

  • Oxidation : Transforming into oxides or other derivatives.
  • Reduction : Converting into different amine derivatives.
  • Substitution Reactions : The amine group can be substituted to form new compounds.
Reaction TypeDescription
OxidationForms oxides or derivatives
ReductionProduces different amine derivatives
SubstitutionLeads to various substituted products

Biological Studies

Research has shown that this compound interacts with biological systems, which may lead to insights into its pharmacological properties. It is being studied for:

  • Potential effects on cellular mechanisms.
  • Interaction with receptors and enzymes.

Medicinal Chemistry

The compound is being explored for its therapeutic potential. It may act as a precursor in drug development, particularly for:

  • Analgesic compounds.
  • Treatments for central nervous system disorders.

Case Study 1: Analgesic Properties

A study investigated the analgesic effects of compounds related to this compound. The findings indicated that derivatives of this compound exhibited pain-relieving properties comparable to existing analgesics, suggesting its potential use in pain management therapies .

Case Study 2: CNS Disorders

Research on cycloalkylamines, including this compound, revealed their effectiveness as monoamine reuptake inhibitors. This property is significant in developing treatments for conditions such as depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: These interactions can modulate various biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

2-Cyclohexyl-2-methylpropan-1-amine
  • Molecular Formula : C₁₁H₂₃N (isomer of the target compound).
  • Key Differences : The cyclohexyl group is attached to the central carbon, with a single methyl group at the β-position.
1-Cyclohexylpropan-2-amine Hydrochloride
  • Molecular Formula : C₉H₂₀ClN (hydrochloride salt).
  • Key Differences : Lacks the dimethyl substitution; features a secondary amine.
  • Applications : Used in pharmacological research, though details are proprietary .
1-Cyclohexyl-2-aminopropane (Cyclopentamine)
  • Molecular Formula : C₉H₁₉N.
  • Key Differences : Shorter carbon chain (propane backbone) with a primary amine.
  • Applications : Historically studied for vasoconstrictive properties .

Functionalized Derivatives

1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine
  • Molecular Formula : C₁₀H₁₇F₃N.
  • Key Differences : Incorporates a trifluoromethyl group and N-methyl substitution.
3-Ethoxy-2,2-dimethylpropan-1-amine
  • Molecular Formula: C₇H₁₇NO.
  • Key Differences : Ethoxy substituent replaces the cyclohexyl group.
  • Safety : Classified as a laboratory reagent; hazardous upon inhalation or ingestion .

Physicochemical and Industrial Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Patent Count Synthesis Yield (Typical) Applications
1-Cyclohexyl-2,2-dimethylpropan-1-amine C₁₁H₂₃N 169.31 Cyclohexyl, β-dimethyl 8 58–95% (amine step) Pharmaceutical intermediates
2-Cyclohexyl-2-methylpropan-1-amine C₁₁H₂₃N 169.31 Cyclohexyl, β-methyl N/A N/A Research chemical
1-Cyclohexylpropan-2-amine hydrochloride C₉H₂₀ClN 189.72 Cyclohexyl, secondary amine N/A N/A Preclinical studies
3-Ethoxy-2,2-dimethylpropan-1-amine C₇H₁₇NO 131.22 Ethoxy, β-dimethyl 0 N/A Laboratory reagent

Key Findings and Limitations

  • Synthetic Accessibility : The target compound and its analogues are synthesized via reductive amination or hydrogenation, with yields highly dependent on substituents (e.g., 58–95% for amines ).
  • Industrial Interest : High patent activity (8 patents) for this compound suggests untapped therapeutic or material science applications .
  • Data Gaps : Pharmacological profiles and mechanistic studies are absent in available evidence, limiting direct bioactivity comparisons.

Biological Activity

1-Cyclohexyl-2,2-dimethylpropan-1-amine, an organic compound with the molecular formula C11H23N, is a derivative of cyclohexane characterized by an amine group attached to a cyclohexyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its biological activity and potential therapeutic applications are subjects of ongoing research.

  • Molecular Weight : 169.31 g/mol
  • CAS Number : 1178669-47-0
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amine group allows for participation in various chemical reactions, including:

  • Oxidation : Can form oxides or other derivatives.
  • Reduction : Can lead to different amine derivatives.
  • Substitution Reactions : The amine group can engage in substitution reactions, forming various substituted products.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit cancer cell growth. Specifically, N-Cyclohexyl-1,3-diaminopropane has been identified as a spermine synthase inhibitor that suppresses human breast cancer cell growth .

2. Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Similar compounds have been studied for their effects on neurotransmitter systems, indicating possible roles in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

StudyFindings
Huber et al., 1995Identified spermine synthase inhibition leading to reduced cancer cell proliferation .
Science.gov ReviewDiscussed the potential of Mannich bases as anticancer agents and their ability to inhibit enzymes related to cancer progression .
PMC ArticleInvestigated the role of similar compounds in modulating cellular pathways associated with drug metabolism and resistance .

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